2,4-Difluoro-5-methoxybenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXCTCZEPSAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of 2,4 Difluoro 5 Methoxybenzotrifluoride
Precursor Synthesis and Halogenation Strategies Towards Fluorinated Aromatic Intermediates
The construction of the core aromatic scaffold with the desired substitution pattern is the foundational stage in the synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride. This involves the synthesis of appropriately substituted difluorobenzene precursors and the strategic incorporation of the methoxy (B1213986) group.
Synthesis of Substituted Difluorobenzene Precursors
The journey towards this compound often commences with a difluorinated benzene (B151609) ring. A common and versatile starting material is 1,3-difluorobenzene (B1663923). The synthesis of this precursor can be achieved through various routes, including the deamination of 2,4-difluoroaniline (B146603).
A plausible synthetic route to a key intermediate, 1-bromo-2,4-difluoro-5-methoxybenzene, starts from 1,3-difluorobenzene. This can be achieved through a sequence of electrophilic aromatic substitution reactions. For instance, nitration of 1,3-difluorobenzene would likely yield a mixture of isomers, with the nitro group directing subsequent reactions. However, a more controlled approach might involve the synthesis of 2,4-difluoroaniline, which can be prepared from 1,2,4-trichlorobenzene (B33124) through nitration, fluorination, and subsequent reduction. brynmawr.eduresearchgate.net This 2,4-difluoroaniline can then be converted to 1,3-difluorobenzene via a deamination reaction. brynmawr.edursc.org
An alternative strategy for creating substituted 1,3-difluorobenzenes involves the reaction of 1,2-disubstituted cyclobutenes with difluorocarbene, which generates the 1,3-difluoroaromatic ring system through a ring-expansion mechanism. jmu.edu
Halogenation of difluorinated precursors is a critical step to introduce a handle for subsequent cross-coupling reactions or organometallic transformations. For example, the bromination of 1,2,4-trifluorobenzene (B1293510) can yield 1-bromo-2,4,5-trifluorobenzene, a versatile intermediate. google.com
Incorporation of the Methoxy Group in Fluorinated Aromatic Scaffolds
The introduction of a methoxy group onto a fluorinated aromatic ring can be accomplished through nucleophilic aromatic substitution (SNAr) of a fluorine atom. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making this a viable strategy. chemicalbook.com For instance, reacting a polyfluorinated benzene derivative with sodium methoxide (B1231860) can lead to the replacement of a fluorine atom with a methoxy group. The regioselectivity of this substitution is influenced by the electronic effects of the other substituents on the ring.
A specific example is the synthesis of 1-bromo-4-methoxy-2,3-difluorobenzene from 2,3-difluoro-4-bromophenol by reaction with iodomethane (B122720) in the presence of a base like potassium carbonate. beilstein-journals.org This demonstrates the straightforward methylation of a hydroxyl group to a methoxy group on a halogenated difluorobenzene scaffold. In another instance, the reaction of 2,4-difluoronitrobenzene (B147775) with methanol (B129727) in the presence of a base can produce 4-fluoro-2-methoxynitrobenzene.
Trifluoromethylation Approaches for Benzene Derivatives
The introduction of the trifluoromethyl (-CF3) group is a pivotal step in the synthesis of the target molecule. This transformation can be achieved through nucleophilic, electrophilic, or radical pathways, each with its own set of reagents and reaction conditions.
Nucleophilic Trifluoromethylation Methodologies
Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or sulfonate with a source of the trifluoromethyl anion (CF3⁻) or its synthetic equivalent. A common method is the copper-catalyzed trifluoromethylation of aryl halides. For a precursor such as 1-iodo-2,4-difluoro-5-methoxybenzene, reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper catalyst could yield the desired product. The reactivity of the aryl halide in these reactions generally follows the order I > Br > Cl.
The Ullmann reaction is a classic example of a copper-mediated coupling reaction. While traditionally used for biaryl synthesis, modifications of this reaction can be employed for trifluoromethylation. google.com The reaction of an aryl iodide with a copper-trifluoromethyl reagent, often generated in situ, can lead to the formation of the C-CF3 bond.
| Reagent/Catalyst System | Substrate Type | Key Features |
| CuI / TMSCF₃ | Aryl Iodides/Bromides | Common and effective for a range of substrates. |
| (Phen)Cu(CF₃) | Aryl Iodides | Pre-formed copper-trifluoromethyl complex. |
| CF₃SO₂Na (Langlois' reagent) | Aryl Diazonium Salts | A Sandmeyer-type trifluoromethylation. google.comnih.gov |
This table provides a summary of common nucleophilic trifluoromethylation reagents and their typical substrates.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. These reagents are particularly useful for the direct C-H trifluoromethylation of arenes that are sufficiently activated. For a substrate like 1,3-difluoro-2-methoxybenzene, the methoxy group is an activating group, directing the electrophilic attack to the ortho and para positions.
Prominent electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. brynmawr.edunih.gov These reagents have proven effective in the trifluoromethylation of a wide variety of nucleophiles, including arenes, heteroarenes, and phenols. brynmawr.edunih.gov
| Reagent | Reagent Class | Typical Substrates |
| Togni's Reagents | Hypervalent Iodine | Electron-rich arenes, phenols, β-ketoesters. brynmawr.edu |
| Umemoto's Reagents | Sulfonium Salts | Arenes, heteroarenes, silyl (B83357) enol ethers. brynmawr.edu |
| Trifluoromethyl Thianthrenium Triflate | Sulfonium Salt | Arylboronic acids, 1,3-dicarbonyl compounds. princeton.edu |
This table summarizes key electrophilic trifluoromethylating reagents and their applications.
Radical Trifluoromethylation Techniques
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. This approach is often advantageous for its tolerance of various functional groups and its ability to functionalize C-H bonds directly. researchgate.netrsc.org
Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. wikipedia.org Using a photocatalyst, a suitable trifluoromethyl source, and visible light, C-H bonds of arenes can be directly trifluoromethylated. For a precursor such as 1,3-difluoro-2-methoxybenzene, this method could offer a direct route to the final product, although regioselectivity might be a challenge.
Common sources for generating trifluoromethyl radicals include trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and certain electrophilic trifluoromethylating reagents which can also act as radical precursors under specific conditions.
| Radical Source | Generation Method | Key Features |
| CF₃I | Photolysis, Radical Initiators | A classic source of trifluoromethyl radicals. |
| CF₃SO₂Na | Oxidation (e.g., with t-BuOOH) | Readily available and easy to handle solid. |
| Togni/Umemoto Reagents | Photoredox Catalysis | Dual role as electrophilic and radical sources. princeton.edu |
This table outlines common sources of trifluoromethyl radicals and their methods of generation.
Mechanistic Considerations in Trifluoromethyl Group Installation
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of this compound. The mechanism of this transformation is highly dependent on the chosen trifluoromethylating agent and the nature of the aromatic substrate. Generally, trifluoromethylation can proceed through radical, nucleophilic, or electrophilic pathways.
For a substrate like 1,3-difluoro-4-methoxybenzene, a potential precursor, a radical trifluoromethylation approach is a plausible route. This often involves the generation of a trifluoromethyl radical (•CF3) from a suitable source, such as sodium triflinate (Langlois' reagent, NaSO2CF3) initiated by an oxidizing agent like sodium persulfate. The highly reactive •CF3 radical can then attack the electron-rich aromatic ring. The regioselectivity of this radical addition is governed by the electronic and steric effects of the existing substituents. The methoxy group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The interplay of these directing effects would influence the final position of the trifluoromethyl group.
Alternatively, transition-metal-catalyzed cross-coupling reactions, particularly with palladium catalysts, offer another avenue for trifluoromethylation. In such cases, a pre-functionalized aromatic ring, for instance, with a halide or boronic acid, is coupled with a trifluoromethyl source. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium center is crucial for the efficiency and success of the reductive elimination step, which is often the rate-limiting step in trifluoromethylation reactions.
Regioselective Functionalization Techniques for this compound Synthesis
Achieving the specific 1,2,4,5-substitution pattern of this compound demands highly regioselective functionalization methods. Several powerful techniques in modern organic synthesis can be strategically employed.
Directed Ortho-Metalation (DoM) Strategies in Fluorinated Aryl Systems
Directed Ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, the methoxy group in a precursor like 1,3-difluoro-4-methoxybenzene can act as a DMG. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.caharvard.edu
The lone pairs on the oxygen atom of the methoxy group chelate the lithium cation of a strong base, such as n-butyllithium, directing the deprotonation to the C-5 position. The resulting aryllithium intermediate can then be quenched with an electrophilic trifluoromethylating agent to install the -CF3 group at the desired position. The fluorine atoms on the ring can also influence the acidity of the aromatic protons and, consequently, the regioselectivity of the metalation.
Palladium-Catalyzed Cross-Coupling Reactions in Constructing the this compound Framework
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To construct the this compound framework, a Suzuki or similar cross-coupling reaction could be envisioned. For instance, a 2,4-difluoro-5-methoxyphenyl halide (e.g., bromide or iodide) could be coupled with a trifluoromethylating agent in the presence of a palladium catalyst. nih.govnih.govmit.edusci-hub.senorthwestern.edu
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a trifluoromethyl nucleophile and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligands, base, and solvent is critical to optimize the reaction yield and selectivity. The electronic properties of the fluorinated and methoxy-substituted aryl halide will influence the rate of oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzene Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a viable strategy for introducing substituents onto electron-deficient aromatic rings. The presence of two electron-withdrawing fluorine atoms on the benzene ring can activate it towards nucleophilic attack. For example, a suitably substituted dinitro-difluorobenzene derivative could undergo sequential SNAr reactions.
In a hypothetical route, a precursor like 1,3-difluoro-4,6-dinitrobenzene could be treated with sodium methoxide. The methoxide ion would displace one of the nitro groups or fluorine atoms, with the regioselectivity being influenced by the activating effect of the remaining nitro and fluoro groups. Subsequent functional group manipulations would be necessary to arrive at the final product. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the stability of this intermediate dictates the reaction's feasibility and regiochemical outcome. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The synthesis of complex molecules like this compound presents opportunities to incorporate green chemistry principles to minimize environmental impact. Key areas of focus include the selection of environmentally benign solvents and the minimization of waste.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents used in cross-coupling and other organometallic reactions are often volatile, toxic, and derived from non-renewable resources. Green chemistry encourages the use of safer and more sustainable alternatives.
For palladium-catalyzed cross-coupling reactions, research has explored the use of greener solvents. The following table presents a comparison of solvents for such reactions, highlighting their classification and potential for recycling.
| Solvent | Classification | Recyclability |
| Toluene | Non-polar, Aromatic | Moderate |
| Dioxane | Polar aprotic, Ether | Low |
| N,N-Dimethylformamide (DMF) | Polar aprotic, Amide | Low |
| Water | Polar protic | High |
| Ethanol | Polar protic | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar aprotic, Ether (Bio-derived) | Moderate |
| Cyclopentyl methyl ether (CPME) | Ether | Moderate |
| N-Hydroxyethylpyrrolidone (HEP) | Polar aprotic (Bio-derived) | High |
Data compiled from various sources on green solvents in organic synthesis. digitellinc.comnih.govnanochemres.orgresearchgate.netacs.org
The use of bio-derived solvents like 2-MeTHF and HEP, or even water, can significantly reduce the environmental impact. digitellinc.comnih.gov
Waste minimization is another cornerstone of green chemistry. In the context of synthesizing fluorinated pharmaceuticals and fine chemicals, strategies include:
Process Optimization: Streamlining manufacturing processes to reduce the number of steps and the consumption of raw materials. ijarsct.co.innumberanalytics.com
Catalyst Recycling: Developing methods to recover and reuse expensive and often toxic heavy metal catalysts, such as palladium. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Reagents: Replacing hazardous reagents with less toxic alternatives. For example, using PFAS-free methods for fluorination. sciencedaily.comchemanager-online.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Catalyst Development for Sustainable Synthesis of this compound
The synthesis of highly functionalized organofluorine compounds such as this compound presents unique challenges, necessitating the development of efficient and sustainable catalytic methodologies. Traditional fluorination methods often require harsh conditions and stoichiometric, hazardous reagents, leading to significant environmental concerns. researchgate.netdovepress.com Modern research, therefore, focuses on catalytic approaches that offer milder reaction conditions, higher selectivity, and improved atom economy, aligning with the principles of green chemistry. dovepress.com
Recent advancements in catalysis have made the incorporation of fluorine into complex organic molecules more accessible. nih.govresearchgate.netnih.gov The development of novel catalysts has been instrumental in overcoming the challenges associated with carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bond formation. nih.govresearchgate.net Key areas of catalyst development applicable to the sustainable synthesis of this compound include transition-metal catalysis and photoredox catalysis.
Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the formation of C-F bonds. The rational design of ligands has been crucial in the development of palladium catalysts for nucleophilic aromatic fluorination. researchgate.net These catalysts can facilitate the use of readily available fluoride (B91410) sources, which is a significant step towards sustainability. researchgate.net For a molecule like this compound, a potential synthetic strategy could involve the palladium-catalyzed fluorination of a suitably substituted methoxybenzotrifluoride precursor.
Visible-light photoredox catalysis has emerged as a particularly promising green technology for trifluoromethylation and other fluorination reactions. advanceseng.comresearchgate.netrsc.orgbeilstein-journals.orgnih.gov This approach utilizes light as a renewable energy source to drive chemical transformations under mild conditions. advanceseng.com Photocatalytic systems can generate trifluoromethyl radicals from various sources, which can then be incorporated into aromatic rings. The development of efficient organic and inorganic photoredox catalysts continues to expand the scope and applicability of this methodology. For the synthesis of this compound, a photoredox-catalyzed trifluoromethylation of a difluoroanisole derivative could be a viable and sustainable route.
The following interactive table summarizes various catalytic systems and their relevance to the synthesis of fluorinated aromatic compounds, including potential applications for the synthesis of this compound.
| Catalytic System | Catalyst Example | Reaction Type | Potential Application in Synthesis of this compound | Key Advantages |
| Palladium Catalysis | Pd(OAc)2 with specialized phosphine (B1218219) ligands | C-H Functionalization, Cross-coupling | Introduction of fluoro or methoxy groups onto a benzotrifluoride (B45747) scaffold. | High selectivity, broad substrate scope. nih.govnih.govrsc.orgrsc.orgresearchgate.net |
| Silver Catalysis | Ag2O | Electrophilic Fluorination | Late-stage fluorination of a methoxybenzotrifluoride intermediate. | Applicable to complex molecules. nih.gov |
| Visible-Light Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes | Trifluoromethylation, Aminotrifluoromethylation | Introduction of the trifluoromethyl group to a difluoroanisole precursor. | Mild reaction conditions, use of light as a renewable energy source, high functional group tolerance. researchgate.netrsc.orgbeilstein-journals.orgnih.gov |
| Copper-catalyzed Photoredox Catalysis | Copper-based complexes | Chlorotrifluoromethylation | Could be adapted for direct trifluoromethylation. | Use of a more abundant and less expensive metal catalyst. researchgate.net |
Further research into catalyst development is essential for creating more efficient and environmentally benign synthetic routes to complex molecules like this compound. The focus remains on designing catalysts that can operate under mild conditions, utilize readily available and less hazardous reagents, and minimize waste generation, thereby contributing to a more sustainable chemical industry. dovepress.comrsc.orgrsc.org
Chemical Reactivity and Mechanistic Studies of 2,4 Difluoro 5 Methoxybenzotrifluoride
Reactivity of the Trifluoromethyl Group in 2,4-Difluoro-5-methoxybenzotrifluoride
C-F Bond Activation and Transformation in the Trifluoromethyl Moiety
The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, rendering them generally inert to chemical transformation. However, advancements in synthetic chemistry have established several methods for C-F bond activation, which could potentially be applied to this compound under specific conditions. mdpi.com
Modern approaches for activating C-F bonds often rely on transition metals or photocatalysis to generate carbon-centered radicals via reduction. nih.gov Other transition-metal-free methods include the use of frustrated Lewis pairs (FLP) or strong reducing agents like magnesium powder to facilitate hydrodefluorination (HDF), where a fluorine atom is replaced by hydrogen. mdpi.comresearchgate.net While direct experimental data on this compound is scarce, these established methodologies suggest potential pathways for its transformation.
Table 1: Potential C-F Bond Activation Methods for the Trifluoromethyl Group
| Method | Reagents/Catalysts | Potential Product Type |
|---|---|---|
| Photocatalytic Reduction | Organic Photoredox Catalyst | Hydrodefluorination (Ar-CF₂H) |
| Transition-Metal-Free HDF | Mg Powder | Hydrodefluorination (Ar-CF₂H) |
Note: This table represents theoretically possible transformations based on general reactivity patterns of trifluoromethylarenes.
Selective Derivatization of the Trifluoromethyl Group
Selective derivatization of the trifluoromethyl group without affecting other parts of the molecule is a significant synthetic challenge due to its inherent stability. Transformations typically require harsh reaction conditions. For instance, the hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) is possible but often necessitates superacidic or extreme basic conditions, which may not be compatible with the other functional groups on the this compound ring. Partial reduction to a difluoromethyl (-CF₂H) group represents a more controlled derivatization, achievable through methods like catalytic hydrodefluorination. researchgate.net
Aromatic Substitution Reactions on the Difluoromethoxybenzotrifluoride Core
The substitution pattern on the aromatic ring is a complex outcome of the directing effects of the three different types of substituents.
Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.org The outcome of this reaction on this compound is governed by the combined electronic effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are weakly deactivating but also ortho, para-directing, while the trifluoromethyl group (-CF₃) is strongly deactivating and a meta-director. nih.govmnstate.edu
The potent activating nature of the methoxy group at C-5 is expected to dominate the regioselectivity of EAS reactions. It strongly activates the C-6 position (ortho) and the C-2 position (para). However, the C-2 position is already substituted with a fluorine atom and is sterically hindered. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is ortho to the methoxy group and meta to the deactivating trifluoromethyl and fluoro groups.
Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -CF₃ | C-1 | Strongly Deactivating | meta (to C-3, C-5) |
| -F | C-2 | Weakly Deactivating | ortho, para (to C-3, C-6) |
| -F | C-4 | Weakly Deactivating | ortho, para (to C-3, C-5) |
Predicted Outcome: The C-6 position is the most probable site for electrophilic substitution due to the overriding activation and directing influence of the C-5 methoxy group. For example, nitration with HNO₃/H₂SO₄ would be expected to yield primarily 2,4-Difluoro-5-methoxy-1-nitro-3-(trifluoromethyl)benzene.
Nucleophilic Aromatic Substitution Pathways and Kinetic Investigations
Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. ebyu.edu.tr The presence of strongly electron-withdrawing groups like -CF₃ and -F activates the ring of this compound towards SₙAr. nih.govebyu.edu.tr The fluorine atoms at C-2 and C-4 serve as potential leaving groups.
The regioselectivity of SₙAr is determined by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. The trifluoromethyl group at C-1 provides strong activation at the ortho (C-2) and para (C-4) positions. The C-4 fluorine is para to the -CF₃ group, a highly favorable arrangement for SₙAr. Therefore, nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the fluoride (B91410) ion.
Table 3: Predicted Products of Nucleophilic Aromatic Substitution at C-4
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydroxide | NaOH | 2-Fluoro-4-hydroxy-5-methoxybenzotrifluoride |
| Alkoxide | NaOCH₃ | 2-Fluoro-4,5-dimethoxybenzotrifluoride |
| Amine | NH₃ | 4-Amino-2-fluoro-5-methoxybenzotrifluoride |
While specific kinetic investigations for this compound are not widely documented, the rate of SₙAr reactions is known to be significantly enhanced by the presence of multiple electron-withdrawing substituents. The combined effect of the -CF₃ and fluoro groups is expected to result in relatively facile substitution at the C-4 position under mild conditions.
Reactivity of the Methoxy Substituent
The methoxy group (-OCH₃) on the this compound molecule can also participate in chemical reactions.
One common reaction of aryl methyl ethers is ether cleavage, or O-demethylation. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This reaction would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol (B47542): 2,4-Difluoro-5-hydroxybenzotrifluoride.
Furthermore, under certain forcing SₙAr conditions, an alkoxy group on a sufficiently electron-deficient aromatic ring can function as a leaving group. nih.gov Given the strong electron-withdrawing nature of the substituents on the ring, it is plausible that a potent nucleophile could displace the methoxy group, although displacement of a fluoride ion would generally be more favorable.
Ether Cleavage Reactions
The methoxy group in this compound can undergo ether cleavage, a common reaction for aryl methyl ethers, to yield the corresponding phenol. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective and widely used reagent for this transformation.
The reaction mechanism for the cleavage of aryl methyl ethers with BBr₃ is well-established. It begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion. The reaction proceeds via an Sₙ2-like pathway, where the bromide ion displaces the phenoxy group, resulting in the formation of methyl bromide and a borate (B1201080) intermediate. Subsequent hydrolysis of the borate complex during aqueous workup liberates the final phenol product, 2,4-Difluoro-5-hydroxybenzotrifluoride. The strength of the aryl C-O bond prevents cleavage at that position, leading to selective demethylation.
Computational and experimental studies on anisole (B1667542) derivatives have shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through diaryloxy- and triaryloxyborane intermediates before hydrolysis.
| Reactant | Reagent | Product |
| This compound | 1. BBr₃ 2. H₂O | 2,4-Difluoro-5-hydroxybenzotrifluoride |
Participation in Cyclization Reactions
Based on a review of available scientific literature, the direct participation of this compound as a primary substrate in intramolecular or intermolecular cyclization reactions is not well-documented. While the aromatic ring possesses substituents that could influence electrophilic or nucleophilic aromatic substitution—key steps in many cyclization pathways like the Pictet-Spengler or Bischler-Napieralski reactions—specific examples initiating from this compound have not been reported. The synthesis of complex heterocyclic structures often involves precursors with more tailored functional groups designed to facilitate specific ring-forming strategies.
Radical Reactions and Photochemistry of this compound
The reactivity of this compound in radical reactions is not extensively detailed in the literature. However, the parent compound, benzotrifluoride (B45747), is known to be a suitable solvent for radical reactions, which suggests that the trifluoromethyl group and the aromatic ring are relatively stable under many radical conditions.
In contrast, the photochemistry of benzotrifluoride derivatives has been the subject of more detailed investigation. Studies on the direct photolysis of substituted benzotrifluorides in aqueous environments have revealed that the trifluoromethyl group can undergo photohydrolysis to a carboxylic acid group. The efficiency of this C-F bond cleavage is highly dependent on the nature and position of the other substituents on the aromatic ring.
The primary photochemical process involves the absorption of UV light, leading to an excited state that can react with water. The substituents on the benzene ring influence the rate of light absorption and the quantum yield of the reaction. For instance, electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups generally increase the rate of photohydrolysis, while electron-withdrawing groups (EWGs) tend to slow it down. The position of the substituent relative to the trifluoromethyl group is also critical.
A systematic study on various substituted benzotrifluorides provides insight into the expected photoreactivity of this compound. The presence of the electron-donating methoxy group is expected to activate the molecule towards photohydrolysis, although the deactivating inductive effect of the two fluorine atoms would also play a role. The following table presents the quantum yields for fluoride production for several benzotrifluoride derivatives, illustrating the impact of different substituents.
| Compound | Substituent(s) | Quantum Yield (Φ_F⁻) x 10⁻⁴ |
| Benzotrifluoride | None | 0.4 ± 0.1 |
| 3-Aminobenzotrifluoride | 3-NH₂ | 210 ± 20 |
| 4-Aminobenzotrifluoride | 4-NH₂ | 130 ± 10 |
| 3-Hydroxybenzotrifluoride | 3-OH | 1.4 ± 0.1 |
| 4-Hydroxybenzotrifluoride | 4-OH | 0.8 ± 0.1 |
| 3-Methoxybenzotrifluoride | 3-OCH₃ | 1.1 ± 0.1 |
| 3-(Trifluoromethyl)anisole | 3-CF₃ | 0.4 ± 0.1 |
| 3-Cyanobenzotrifluoride | 3-CN | 0.04 ± 0.01 |
Data adapted from studies on the direct photolysis of benzotrifluoride derivatives.
These data indicate that strong electron-donating groups significantly increase the quantum yield of photodefluorination. The methoxy group has a modest activating effect. For this compound, a complex interplay between the activating methoxy group and the deactivating fluorine atoms would determine its ultimate photochemical fate.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Application of High-Resolution NMR Spectroscopy for Fluorinated Aromatic Systems
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, provides an additional layer of structural information alongside traditional ¹H and ¹³C NMR.
A comprehensive structural assignment for 2,4-Difluoro-5-methoxybenzotrifluoride requires the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, signal multiplicities, and coupling constants (J-values) in each spectrum provide complementary information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The aromatic protons, H-3 and H-6, will appear as complex multiplets due to coupling with each other (ortho-coupling, ³JHH) and with the adjacent fluorine atoms (H-F coupling). The methoxy (B1213986) group (–OCH₃) will exhibit a singlet at approximately 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine (C-2, C-4, and the CF₃ group) will show large one-bond carbon-fluorine couplings (¹JCF). For instance, the trifluoromethyl carbon typically appears as a quartet due to coupling with three fluorine atoms. The methoxy carbon signal is expected around 56 ppm. researchgate.net Carbons further away from the fluorine atoms will exhibit smaller, long-range C-F couplings. mdpi.com
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for characterizing fluorinated aromatics. For this compound, three distinct signals are anticipated. The trifluoromethyl (CF₃) group will appear as a singlet, typically around -60 to -64 ppm relative to CFCl₃. rsc.org The two aromatic fluorine atoms, F-2 and F-4, will appear as separate signals, likely as doublet of doublets or more complex multiplets due to coupling with each other and with nearby protons.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H-3 | ~7.0-7.3 | dd | ³JHH, JHF |
| ¹H | H-6 | ~7.2-7.5 | dd | ⁴JHH, JHF |
| ¹H | -OCH₃ | ~3.9 | s | - |
| ¹³C | C-1 | ~125-130 | q | ²JCF ≈ 35 |
| ¹³C | C-2 | ~155-160 | d | ¹JCF ≈ 250 |
| ¹³C | C-3 | ~105-110 | d | ²JCF ≈ 25 |
| ¹³C | C-4 | ~150-155 | d | ¹JCF ≈ 250 |
| ¹³C | C-5 | ~145-150 | s | - |
| ¹³C | C-6 | ~115-120 | d | JCF |
| ¹³C | -CF₃ | ~122-124 | q | ¹JCF ≈ 272 |
| ¹³C | -OCH₃ | ~56 | s | - |
| ¹⁹F | F-2 | ~-110 to -120 | m | JFF, JFH |
| ¹⁹F | F-4 | ~-115 to -125 | m | JFF, JFH |
| ¹⁹F | -CF₃ | ~-63 | s | - |
For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton and confirming the positions of substituents. For instance, an HMBC correlation between the methoxy protons and C-5 would confirm the substituent's location.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space. A NOESY correlation between the methoxy protons and the proton at H-6 (or the fluorine at F-4) would provide strong evidence for the regiochemical assignment and offer insights into the preferred conformation of the methoxy group.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This precision allows for the determination of a molecule's elemental formula by distinguishing its exact mass from other potential formulas with the same nominal mass. thermofisher.com For this compound, HRMS is critical for confirming the elemental composition of C₈H₅F₅O. This capability is essential for verifying the identity of a newly synthesized compound or identifying it within a complex mixture. escholarship.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅F₅O |
| Nominal Mass | 224 g/mol |
| Calculated Monoisotopic Mass | 224.02605 u |
The fragmentation pattern observed in a mass spectrum, particularly under electron ionization (EI), provides a fingerprint that can aid in structural elucidation. The fragmentation of fluorinated benzotrifluorides often follows predictable pathways. For this compound, the molecular ion ([M]⁺) is expected to be observed. Key fragmentation steps would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to the formation of a [M-15]⁺ ion.
Loss of a fluorine atom: Cleavage of a C-F bond from the trifluoromethyl group can result in a [M-19]⁺ ion.
Loss of the trifluoromethyl radical (•CF₃): This leads to a significant fragment ion at [M-69]⁺.
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can lose CO, forming a [M-15-28]⁺ fragment.
Studying these pathways, often aided by tandem mass spectrometry (MS/MS), helps to confirm the presence of the key functional groups (methoxy and trifluoromethyl) and their arrangement on the aromatic ring. nih.govnih.gov
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and the assessment of its purity.
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. When coupled with a mass spectrometer (GC-MS), this technique provides separation based on boiling point and polarity, along with mass data for peak identification. A common setup would involve a semi-polar capillary column (e.g., DB-624) which is effective for separating various fluorinated compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile or thermally sensitive compounds. nih.gov Reversed-phase HPLC, using a C18 column, is a standard method. However, for fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved separation from non-fluorinated analogues. chromatographyonline.com The use of HPLC coupled with UV detection or mass spectrometry (LC-MS) allows for both quantification and identification of the compound and any impurities. chromatographyonline.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| GC | 5% Phenyl Methylpolysiloxane (e.g., HP-5MS) | Helium or Hydrogen | Mass Spectrometry (MS), Flame Ionization (FID) | Purity assessment, reaction monitoring, impurity profiling |
| HPLC | Octadecylsilyl (C18) or Fluorinated Phases | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients | UV-Vis, Mass Spectrometry (MS) | Purity assessment, preparative isolation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its inherent volatility makes it an ideal candidate for GC-MS analysis, which is crucial for separating it from reaction intermediates and byproducts, as well as for providing detailed structural information through mass spectral fragmentation.
Detailed research findings indicate that the analysis of benzotrifluoride (B45747) derivatives can be effectively performed using capillary GC columns with non-polar or medium-polarity stationary phases. researchgate.netresearchgate.net The separation of various isomers and related impurities relies on the subtle differences in their boiling points and interactions with the stationary phase. The trifluoromethyl group, two fluorine atoms, and a methoxy group all influence the molecule's retention characteristics.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through the chromatographic column. The temperature of the column is progressively increased to elute compounds in order of their volatility. Following separation, the molecules enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unambiguous identification. For this compound, characteristic fragments would be expected from the loss of a methyl group (-CH₃), a trifluoromethyl group (-CF₃), or through cleavages around the aromatic ring. While specific studies on this compound are not widely published, analogous methods for other fluorinated aromatic compounds provide a strong basis for method development. nih.govresearchgate.net
Below is a hypothetical data table outlining typical GC-MS parameters that could be applied for the analysis of this compound, based on established methods for similar compounds. shimadzu.com
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, valued for its versatility in separating a wide range of compounds. For this compound, HPLC, particularly in the reversed-phase mode, is an excellent tool for purity assessment and quantification in reaction mixtures and final products. This technique is especially useful for monitoring the progress of a synthesis, allowing for the precise measurement of reactant consumption and product formation over time. americanlaboratory.com
In reversed-phase HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. The separation of this compound from other components in a mixture would be based on differences in hydrophobicity. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of buffers or acid modifiers can improve peak shape and resolution. acgpubs.org
For quantitative analysis, a UV detector is commonly employed, as the aromatic ring in this compound will absorb ultraviolet light at a characteristic wavelength. By creating a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be accurately determined. The development of a robust HPLC method is essential for quality control in a production setting.
The following interactive table presents a potential set of HPLC conditions for the analysis of this compound, derived from methodologies used for structurally related fluorinated and aromatic compounds. americanlaboratory.comacgpubs.org
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu Prominence-i or equivalent |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Lack of Specific Research Hinders Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation specifically focused on the chemical compound this compound. While general principles of computational chemistry, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are well-established for analyzing molecular structures and reactivity, dedicated studies applying these methods to this compound are not present in the public domain. Consequently, a detailed, data-driven article adhering to the specified outline cannot be generated at this time.
The requested article structure necessitates in-depth information on the electronic structure, molecular orbital analysis, reaction mechanism elucidation, and spectroscopic property prediction of this compound, all of which would be derived from specific computational chemistry research. This includes DFT calculations for ground state geometries and energies, FMO theory for reactivity predictions, characterization of transition states, and computational modeling of catalytic pathways.
Furthermore, computational chemistry can be employed to model reaction mechanisms, identifying the most likely pathways and the energy barriers associated with them. researchgate.netrsc.orgmdpi.com This is crucial for understanding how this compound might be synthesized or how it might behave in various chemical environments. Additionally, computational methods can predict spectroscopic properties, such as vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts, which are vital for the experimental characterization of the compound. isroset.orgnih.govnih.gov
While computational studies have been conducted on structurally related compounds, such as other substituted benzenes or molecules containing fluorine and methoxy groups, directly extrapolating these findings to this compound would be speculative and would not meet the requirement for scientifically accurate content focused solely on the target compound. isroset.orgnih.gov The specific arrangement of the difluoro, methoxy, and trifluoromethyl groups on the benzene (B151609) ring will have unique electronic and steric effects that necessitate a dedicated computational study.
Theoretical and Computational Investigations of 2,4 Difluoro 5 Methoxybenzotrifluoride
Spectroscopic Property Prediction and Validation of Methodologies
Computational ¹⁹F NMR Chemical Shift Predictions
The prediction of ¹⁹F NMR chemical shifts through computational methods is a powerful tool for the structural elucidation of fluorinated compounds. Density Functional Theory (DFT) is a commonly employed method for such predictions, often providing a good balance between accuracy and computational cost.
A typical computational workflow for predicting the ¹⁹F NMR chemical shifts of 2,4-Difluoro-5-methoxybenzotrifluoride would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its lowest energy conformation.
NMR Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for the fluorine nuclei would be calculated.
Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as CFCl₃.
For a molecule like this compound, with three fluorine atoms on the trifluoromethyl group and two on the aromatic ring, such calculations would predict distinct chemical shifts for each unique fluorine environment. The results would be highly sensitive to the chosen level of theory (functional and basis set) and the method used to account for solvent effects.
A hypothetical data table for predicted ¹⁹F NMR chemical shifts is presented below to illustrate how such data would be reported.
Table 1: Hypothetical Computational ¹⁹F NMR Chemical Shift Data for this compound This table is for illustrative purposes only and is not based on actual experimental or computational data.
| Fluorine Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| F (at C-2) | -XX.X |
| F (at C-4) | -YY.Y |
| CF₃ | -ZZ.Z |
Vibrational Frequency Analysis (IR/Raman) for Mode Assignments
This analysis is typically performed using the harmonic approximation on the optimized molecular geometry. The calculation yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical spectra can then be compared with experimental data to aid in the interpretation of the latter. For this compound, key vibrational modes would include C-F stretches, C-O stretches of the methoxy (B1213986) group, and vibrations of the trifluoromethyl group and the benzene (B151609) ring.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This table is for illustrative purposes only and is not based on actual experimental or computational data.
| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| XXXX | High | Low | C-F stretch (Aromatic) |
| YYYY | Medium | High | C-F stretch (CF₃) |
| ZZZZ | Medium | Medium | C-O stretch (Methoxy) |
| WWWW | High | Low | Benzene ring mode |
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. For this compound, a key aspect of its conformational landscape would be the orientation of the methoxy and trifluoromethyl groups relative to the benzene ring.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule and its derivatives over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, intermolecular interactions, and the influence of the solvent environment. Such studies would be valuable in understanding how structural modifications to this compound affect its dynamic behavior and properties. However, no such studies have been published for this specific compound.
2,4 Difluoro 5 Methoxybenzotrifluoride As a Versatile Building Block in Complex Chemical Synthesis
Synthesis of Fluorinated Heterocyclic Compounds Utilizing the Benzotrifluoride (B45747) Scaffold
The 2,4-Difluoro-5-methoxybenzotrifluoride scaffold is a valuable starting point for the synthesis of complex fluorinated heterocyclic compounds, which are significant in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key strategy for introducing heteroatoms and building heterocyclic rings.
One common approach involves the selective displacement of a fluoride (B91410) ion by a dinucleophilic reagent. For instance, reaction with a substituted aminothiophenol could lead to the formation of benzothiazole (B30560) derivatives. Similarly, reaction with ortho-phenylenediamines can serve as a pathway to benzimidazoles. Another prominent strategy is the construction of quinoline (B57606) rings. This can be achieved by first transforming the benzotrifluoride core into a suitable ortho-aminoaryl ketone or aldehyde, which can then undergo classical quinoline syntheses like the Friedländer annulation upon condensation with a compound containing an activated methylene (B1212753) group. beilstein-journals.orgnih.goviipseries.org For example, a hypothetical but chemically sound pathway to a substituted quinoline could involve the initial substitution of the fluorine at C-4 with an amine, followed by further functionalization and cyclization.
The synthesis of various fluorinated benzothiazoles often starts with substituted 2-aminothiophenols which undergo condensation and cyclization with various reagents. orientjchem.orgresearchgate.netmdpi.comnih.gov The this compound core can be functionalized to incorporate the necessary reactive groups for such cyclizations.
Table 1: Representative Conditions for Heterocycle Formation via Precursors Derived from Aromatic Scaffolds
| Heterocycle Type | Precursor Type | Typical Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Quinoline | o-Aminoaryl Ketone | Ethyl Acetoacetate, Catalyst (e.g., CAN) | Acetic Acid, Reflux | ~85-95 |
| Benzothiazole | 2-Aminothiophenol | Aromatic Aldehydes, Oxidant (e.g., H₂O₂) | Ethanol, Room Temp | ~85-94 |
| Benzimidazole | o-Phenylenediamine | Carboxylic Acid or Aldehyde | Acid Catalyst, Heat | ~80-90 |
Applications in the Synthesis of Specialty Organic Materials
The unique combination of fluorine atoms, a methoxy (B1213986) group, and a trifluoromethyl group makes this compound an attractive building block for specialty organic materials with tailored properties.
Precursors for Advanced Polymer Architectures
Fluorinated polymers, particularly poly(arylene ether)s, are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties (low dielectric constant and low dielectric loss). rsc.orgrsc.org These polymers are typically synthesized through nucleophilic aromatic substitution polycondensation, where a bisphenol monomer reacts with an activated dihalo-aromatic monomer. bwise.kr
While this compound is not a difunctional monomer itself, it can be chemically modified to become one. For example, demethylation of the methoxy group to a hydroxyl group and introduction of another reactive site (e.g., another hydroxyl or activated fluorine) would convert it into a viable monomer for creating novel fluorinated poly(arylene ether)s. The incorporation of the trifluoromethyl group and additional fluorine atoms into the polymer backbone is a proven strategy to lower the dielectric constant, reduce moisture absorption, and enhance thermal stability. mdpi.comresearchgate.netbohrium.comresearchgate.net
Table 2: Properties of High-Performance Fluorinated Poly(arylene ether)s (FPAEs)
| Polymer Structure Feature | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Dielectric Constant (Dk @ 10 GHz) | Water Absorption (%) |
|---|---|---|---|---|
| Pendent -CF₃ groups | 190-230 °C | > 500 °C | 2.6 - 2.8 | < 0.5 |
| Perfluorinated Aryl Units | 175-225 °C | > 510 °C | 2.1 - 2.6 | < 0.3 |
| Ether-bond-free backbones | > 350 °C | > 520 °C | 2.7 - 2.9 | < 0.6 |
Components in Optoelectronic Materials Research
In the field of optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), fluorine-containing compounds are of great interest. The introduction of fluorine atoms and trifluoromethyl groups into conjugated organic molecules has several beneficial effects. rsc.org These highly electronegative substituents can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.
Lowering these energy levels can facilitate easier electron injection from the cathode in OLEDs and improve the material's resistance to oxidative degradation, thereby increasing device stability and lifespan. rsc.org Furthermore, the presence of fluorine can influence the solid-state packing of molecules, often promoting the kind of π-stack arrangement that is conducive to efficient charge transport in OFETs. rsc.org The this compound unit can be incorporated into larger conjugated systems, such as poly(phenylenevinylene)s or polythiophenes, through standard cross-coupling reactions (e.g., Suzuki, Stille) after appropriate functionalization (e.g., conversion to a boronic ester or an organohalide).
Development of Novel Fluorinated Reagents and Ligands Based on the this compound Core
The electronically distinct nature of the this compound core makes it an excellent platform for designing novel reagents and ligands for catalysis. Phosphine (B1218219) ligands, for example, are crucial in transition-metal catalysis, and their electronic and steric properties can be finely tuned by the substituents on their aryl rings. beilstein-journals.org
A synthetic route to a novel phosphine ligand could involve the nucleophilic substitution of one of the fluorine atoms on the benzotrifluoride ring with a diphenylphosphide anion (Ph₂P⁻), generated from diphenylphosphine. cardiff.ac.ukorganic-chemistry.orgbeilstein-journals.orgnih.gov The resulting ligand would possess a unique electronic profile due to the combined effects of the remaining fluorine, the methoxy group, and the trifluoromethyl group, potentially leading to unique reactivity or selectivity when coordinated to a metal center.
Table 3: Proposed Synthesis of a Novel Phosphine Ligand
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product |
|---|---|---|---|---|
| 1 | Diphenylphosphine | n-Butyllithium | THF, 0 °C | Lithium diphenylphosphide |
| 2 | This compound | Lithium diphenylphosphide | THF, 0 °C to RT | (2-Fluoro-5-methoxy-4-(trifluoromethyl)phenyl)diphenylphosphine |
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy for rapidly generating analogues of a complex molecule without resorting to de novo synthesis. The this compound scaffold, being relatively inert at its C-H positions, presents opportunities for advanced LSF techniques.
One of the most promising approaches is transition-metal-catalyzed C-H activation. organic-chemistry.org With an appropriate directing group, it would be possible to selectively functionalize the C-H bond at position 6. For example, the methoxy group, while a weak directing group, could potentially direct ortho-lithiation or palladium-catalyzed C-H activation to introduce new substituents.
Furthermore, recent advances in photoredox catalysis have enabled the selective functionalization of C-F bonds within trifluoromethyl groups. nih.gov Such a transformation could convert the -CF₃ group into a -CF₂R group, providing access to a wide array of new derivatives with altered electronic and steric properties. The reactivity of benzotrifluoride derivatives is known to be influenced by the electronic nature of other ring substituents, with electron-donating groups often enhancing reactivity. nih.govresearchgate.netfigshare.com The methoxy group on the subject scaffold could therefore play a crucial role in facilitating such selective C-F bond transformations. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 2,4 Difluoro 5 Methoxybenzotrifluoride
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride and its derivatives will likely be guided by the principles of green chemistry, moving away from harsh reagents and energy-intensive processes. A significant area of development will be the catalytic fluorination of chlorinated aromatic precursors using reagents like hydrogen fluoride (B91410) in the presence of novel catalytic systems. anr.fr This approach offers a more atom-economical and environmentally benign alternative to traditional methods.
Furthermore, the application of biocatalysis in the synthesis of fluorinated compounds is a rapidly advancing field. nih.govnih.gov While direct enzymatic incorporation of a trifluoromethyl group remains a challenge, the use of enzymes to catalyze key steps in the synthetic pathway of precursors to this compound could offer a highly selective and sustainable manufacturing route. Research into engineered enzymes capable of performing specific fluorination or methoxylation reactions on substituted benzotrifluoride (B45747) scaffolds is a promising avenue.
Below is a comparative table of potential sustainable synthetic strategies:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Halex Reactions | Use of readily available chloro-aromatics; potential for high selectivity. | Catalyst development for polysubstituted substrates; catalyst stability and recyclability. |
| Biocatalytic Transformations | High selectivity (regio-, stereo-); mild reaction conditions; reduced waste. | Enzyme discovery and engineering for specific substrates; scalability of biocatalytic processes. |
| Late-stage C-H Functionalization | Direct introduction of functional groups, avoiding lengthy de novo synthesis. | Regioselectivity on electron-deficient rings; development of robust and versatile catalysts. |
Exploration of Unconventional Reactivity Patterns
The reactivity of the this compound scaffold is ripe for exploration beyond classical nucleophilic aromatic substitution. A key area of future research will be the investigation of transition-metal-catalyzed C-H functionalization. rsc.org This would allow for the direct introduction of a wide range of functional groups at various positions on the aromatic ring, providing rapid access to a diverse library of derivatives. The directing effects of the existing fluoro, methoxy (B1213986), and trifluoromethyl substituents will be a critical aspect of these studies.
Another area of interest is the development of transition-metal-free coupling reactions of polyfluorinated arenes with functionalized aryl nucleophiles. nih.gov Such methodologies, which can proceed under mild conditions, would be highly valuable for the synthesis of complex biaryl structures derived from this compound. The interplay of the electronic properties of the substituents on the reactivity and regioselectivity of these transformations will be a key focus.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step syntheses. uc.pt The future production of this compound and its intermediates is well-suited for flow reactor technologies, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.net For instance, nitration or other electrophilic substitution reactions on the benzotrifluoride core could be performed with greater control and safety in a microreactor setup.
Furthermore, the integration of flow chemistry with automated synthesis platforms will be instrumental in accelerating the discovery and optimization of new derivatives. nih.gov These automated systems can perform high-throughput experimentation to rapidly screen reaction conditions and synthesize libraries of compounds for biological evaluation. This is particularly relevant for the development of new pharmaceutical candidates based on the this compound scaffold.
The following table outlines the potential benefits of integrating these modern synthesis technologies:
| Technology | Application to this compound Synthesis | Expected Outcomes |
| Flow Chemistry | Nitration, halogenation, and other exothermic reactions. | Improved safety, higher yields, better process control. |
| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Accelerated discovery of optimal synthetic routes. |
| Integrated Platforms | Multi-step synthesis of derivatives for medicinal chemistry. | Rapid generation of compound libraries for structure-activity relationship studies. |
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic properties, including its molecular electrostatic potential, which can in turn be used to forecast its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net Such studies can help in designing synthetic routes and predicting the regioselectivity of reactions.
Beyond DFT, the application of machine learning and other artificial intelligence techniques is an emerging frontier in predictive chemistry. nih.gov By training models on existing data for the reactivity of polyfluorinated aromatic compounds, it may become possible to predict the outcomes of novel reactions involving this compound with a high degree of accuracy. digitellinc.com This predictive capability will be invaluable in prioritizing synthetic efforts and accelerating the discovery of new functional molecules.
Role in Expanding the Chemical Space of Polyfluorinated Aryl Systems
Fluorinated building blocks are of paramount importance in drug discovery due to their ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net this compound represents a unique scaffold that can contribute to the expansion of the available chemical space for medicinal chemists. nih.gov The combination of a trifluoromethyl group with a difluorinated and methoxylated aromatic ring offers a distinct electronic and steric profile that could lead to the discovery of novel bioactive compounds. nih.gov
Future research will likely focus on the incorporation of the this compound moiety into a variety of molecular architectures to explore its potential in different therapeutic areas. The development of efficient methods for its functionalization, as outlined in the preceding sections, will be crucial in realizing its full potential as a valuable building block for the next generation of pharmaceuticals and agrochemicals.
Q & A
Q. What are the recommended synthetic routes for 2,4-Difluoro-5-methoxybenzotrifluoride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and methoxylation steps. For example:
- Fluorination: Use sodium hypochlorite in water or 1,4-dioxane to introduce fluorine groups under reflux (60–80°C, 3–6 hours) .
- Methoxylation: Methoxy groups can be introduced via nucleophilic substitution using methanol and a base (e.g., K₂CO₃) at elevated temperatures (100–120°C) .
- Purification: Distillation (bp ~65–82°C) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Fluorination | NaOCl, HCl | Water/1,4-Dioxane | 60–80°C | 50–70% |
| Methoxylation | K₂CO₃, CH₃OH | DMF | 100–120°C | 60–80% |
Key Consideration: Monitor reaction progress via TLC or GC-MS to optimize conditions and minimize side products (e.g., over-halogenation).
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR: ¹⁹F NMR distinguishes fluorine environments (δ −60 to −110 ppm for CF₃ groups) . ¹H NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area) .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₅F₅O; theoretical 236.03 g/mol) .
- Elemental Analysis: Verify C, H, F content (±0.3% deviation) .
Data Contradiction Tip: Cross-validate results; e.g., discrepancies in fluorine counts between NMR and elemental analysis may indicate impurities.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .
- Waste Disposal: Collect halogenated waste separately; incinerate at >1,000°C to avoid toxic byproducts (e.g., HF gas) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Critical Note: The compound’s high fluorine content increases reactivity—avoid contact with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions:
- Meta-Directing Effect: Fluorine at C2 and C4 positions directs reactions to C5 (methoxy group enhances steric hindrance) .
- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos catalysts to couple with aryl amines at C5 (yields ~70–85% under N₂) .
Experimental Design: Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).
Q. Can computational modeling predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Gibbs free energy (ΔG) for fluorinated intermediates .
- Solvent Effects: Include PCM models (e.g., water, DMSO) to simulate reaction environments .
- Validation: Correlate computed activation energies with experimental Arrhenius plots (R² >0.95 indicates reliability) .
Case Study: Modeling the CF₃ group’s conformational stability revealed a 5.2 kcal/mol preference for the equatorial position .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer: The compound serves as a precursor for:
- Antimicrobial Agents: Introduce trifluoromethyl groups into quinolone scaffolds (e.g., finafloxacin derivatives) .
- Kinase Inhibitors: Couple with boronic acids (e.g., Suzuki-Miyaura reactions) to create biphenyl motifs .
Optimization Strategy: Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂) to improve coupling efficiency (>90% conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
